![molecular formula C18H12Cl2O4 B4969079 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone CAS No. 5238-43-7](/img/structure/B4969079.png)
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone
Overview
Description
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone, also known as Clomifene, is a non-steroidal fertility drug that is used to induce ovulation in women with infertility issues. The drug works by blocking estrogen receptors in the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, resulting in ovulation.
Mechanism of Action
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone works by blocking estrogen receptors in the hypothalamus, which leads to an increase in FSH and LH secretion. This increase in FSH and LH stimulates the growth and maturation of ovarian follicles, leading to ovulation.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone has a number of biochemical and physiological effects on the body. It increases FSH and LH secretion, which stimulates the growth and maturation of ovarian follicles and leads to ovulation. It also increases testosterone levels in men, which can improve sperm count and motility. Additionally, 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone has been shown to have anti-estrogenic effects, which can be beneficial in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of research available on its effects and mechanisms of action. However, there are also limitations to using 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone in lab experiments. It is a fertility drug that is designed for use in humans, which means that it may not be appropriate for use in certain animal models. Additionally, there may be ethical concerns around using a fertility drug in lab experiments.
Future Directions
There are a number of potential future directions for research on 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone. One area of interest is its potential use in the treatment of male infertility. Further research is needed to determine the optimal dosage and duration of treatment, as well as the potential side effects. Another area of interest is its potential use in the treatment of certain types of cancer. Research is ongoing to determine the mechanisms of action and potential benefits of 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone in cancer treatment. Additionally, there may be potential for the development of new fertility drugs based on the structure and mechanism of action of 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-α-phenyl-α-(4-chlorophenyl)acetoacetic acid ethyl ester. This intermediate is then cyclized with hydroxylamine hydrochloride to form 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone.
Scientific Research Applications
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone has been extensively studied for its use in inducing ovulation in women with infertility issues. It has also been researched for its potential use in the treatment of male infertility, as it can increase testosterone levels and improve sperm count and motility. Additionally, 5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxyfuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c19-13-5-1-11(2-6-13)15(21)10-18(23)17(22)9-16(24-18)12-3-7-14(20)8-4-12/h1-9,23H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRQGFUSLVLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C(O2)(CC(=O)C3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382711 | |
Record name | 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one | |
CAS RN |
5238-43-7 | |
Record name | 5-(4-Chloro-phenyl)-2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-2-hydroxy-furan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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